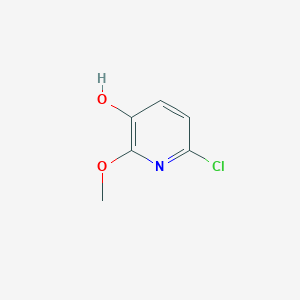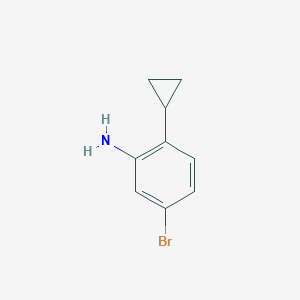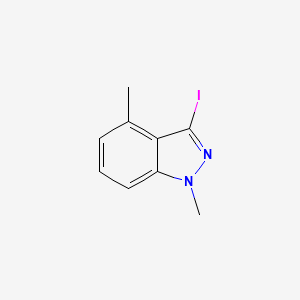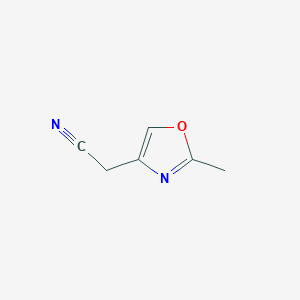
6-Chloro-2-methoxypyridin-3-OL
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including substitution, nitration, and chlorination. For instance, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was obtained using a novel protocol involving Vilsmeier–Haack chlorination . Similarly, 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides were synthesized from 6-variated 3-methoxy- and 3-chloro-2H-1,4-oxazin-2-ones through a series of reactions including Diels-Alder reaction, substitution, and debenzylation . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as IR, NMR, and electronic spectroscopy are commonly used to analyze the molecular structure of pyridine derivatives. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing the presence of hydrogen bonds and π-π stacking interactions . The structural features of 3-chloro-6-methoxypyridazine were studied using DFT calculations, which supported the experimental FT-Raman and FT-Infrared spectra . These techniques could be employed to determine the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of chloro- and methoxy-substituted pyridines is influenced by the presence of these substituents. For instance, 2-chloro-3-(β-chloroethyl)-4,6-dihydroxypyridine was shown to readily split off hydrogen chloride and convert into derivatives of 2,3-dihydro-5-azabenzofuran under mild conditions . The synthesis of 3-methoxy-5,6-diamino-2-nitropyridine involved substitution, oxidation, nitration, and ammoniation, indicating the versatility of reactions that these compounds can undergo . These reactions provide a basis for understanding the potential reactivity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are significantly affected by their substituents. The absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, and solvent effects on emission spectra were investigated . The vibrational frequencies and electronic spectra of 2-chloro-6-methoxypyridine were determined using DFT calculations and compared with experimental data, highlighting the influence of chlorine and methoxy groups on the spectral characteristics . These findings can be extrapolated to predict the properties of this compound.
Scientific Research Applications
Chemical Reactions and Pathways :
- Lithiation of 2-chloro and 2-methoxypyridine with lithium dialkylamides has been studied, revealing the criticality of H-6 and H-3 protons on the pyridine nucleus for complete C-3 lithiation. A complex lithiation mechanism involving precomplexation and formation of a 3,6-dilithio pyridine intermediate is proposed (Gros, Choppin, & Fort, 2003).
- Density functional theory studies have been conducted on the vibrational and electronic spectra of 2-chloro-6-methoxypyridine. These studies included vibrational assignment and analysis of fundamental modes using FTIR and FT-Raman data, compared with theoretical frequencies computed by DFT gradient calculations (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).
Synthesis and Molecular Properties :
- The nitration of some 3,5-disubstituted pyridine N-oxides, including the synthesis of mononitration and dinitropyridine derivatives, has been explored. This study also discussed the removal of various substituents by base hydrolysis (Bissell & Swansiger, 1987).
- A large-scale synthesis process for 3-chloro-5-methoxypyridazine has been developed, utilizing a strategy involving the protection of nitrogen and selective displacement, which proved superior to previous synthesis methods (Bryant, Kunng, & South, 1995).
Biological Applications and Molecular Interactions :
- The synthesis and binding properties of oligonucleotides covalently linked to an acridine derivative, including 2-methoxy-6-chloro-9-aminoacridine, have been studied. This research explored the binding properties of these conjugates with DNA counterparts (Asseline, Bonfils, Dupret, & Thuong, 1996).
- The structural, vibrational, electronic, and NMR spectral analysis of 3-chloro-6-methoxypyridazine has been conducted using DFT calculations. This study provided insights into the molecular geometry and vibrational frequencies of the compound (Chamundeeswari, Samuel, & Sundaraganesan, 2013).
Chemical Synthesis and Modifications :
- Studies on the synthesis of various pyridine derivatives, including 3-methoxy-5-chloro-2,6-dinitropyridine, have been conducted, exploring different reaction pathways and structural identifications of the products (Jianlong, 2007).
- Research on structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential mutagenicity and drug-drug interactions has been carried out. This study highlighted the importance of structural modifications in mitigating safety risks associated with certain compounds (Palmer et al., 2012).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it might influence pathways related to carbon–carbon bond formation.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might facilitate the formation of carbon–carbon bonds .
Biochemical Analysis
Biochemical Properties
6-Chloro-2-methoxypyridin-3-OL plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell growth and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation processes. Moreover, this compound can induce changes in gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes. At higher doses, it can cause toxic or adverse effects, including liver damage and oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. For instance, the compound can be metabolized into various intermediates, which may have different biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This distribution affects its localization and accumulation in different cellular compartments, influencing its overall activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production .
properties
IUPAC Name |
6-chloro-2-methoxypyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6-4(9)2-3-5(7)8-6/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREBWPGQRNTHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306733 | |
| Record name | 6-Chloro-2-methoxy-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196146-98-1 | |
| Record name | 6-Chloro-2-methoxy-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196146-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-methoxy-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B3030907.png)



![tert-butyl N-[(E)-[1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]amino]carbamate](/img/structure/B3030914.png)



![3-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3030918.png)



